N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide
Description
N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzamide group attached to a pyrimidine ring substituted with chlorine and fluorine atoms
Properties
Molecular Formula |
C11H7ClFN3O |
|---|---|
Molecular Weight |
251.64 g/mol |
IUPAC Name |
N-(2-chloro-5-fluoropyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C11H7ClFN3O/c12-11-14-6-8(13)9(16-11)15-10(17)7-4-2-1-3-5-7/h1-6H,(H,14,15,16,17) |
InChI Key |
UOTYRSPIEMHITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide typically involves the reaction of 2-chloro-5-fluoropyrimidine with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the enzyme’s active site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.
Comparison with Similar Compounds
N-(2-Chloro-5-fluoropyrimidin-4-yl)benzamide can be compared with other pyrimidine derivatives, such as:
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of this compound, used in similar applications.
5-Fluorouracil: An anticancer agent with a pyrimidine structure, used in chemotherapy.
N-(4-Chloro-5-fluoropyrimidin-2-yl)benzamide: A structurally similar compound with potential differences in biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
